N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 491.58 g/mol. This compound is classified as a carboxamide, which indicates the presence of a carboxamide functional group in its structure. The compound's unique molecular architecture suggests potential applications in drug development and biological research.
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide typically involves several key steps:
Each reaction step must be optimized for yield and purity, often utilizing techniques such as thin-layer chromatography and high-performance liquid chromatography for monitoring progress and assessing product quality .
The molecular structure of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide can be depicted using various structural representations:
InChI=1S/C25H21N3O4S2/c1-14(29)28-11-10-15-21(12-28)34-25(22(15)24-26-16-6-2-5-9-20(16)33-24)27-23(30)19-13-31-17-7-3-4-8-18(17)32-19/h2-9,19H,10-13H2,1H3,(H,27,30)
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5COC6=CC=CC=C6O5
These representations highlight the compound's complex ring structure and functional groups that contribute to its chemical properties .
The chemical reactivity of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide can be explored through various types of reactions:
These reactions have implications for modifying the compound's biological activity and enhancing its therapeutic potential .
The physical and chemical properties of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 491.58 g/mol |
| Molecular Formula | C25H21N3O4S2 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Specified |
These properties are essential for understanding the compound's behavior in biological systems and its suitability for various applications .
N-(6-acetyl-3-(benzo[d]thiazol-2-y)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin - 2 - yl ) - 5 - bromothiophene - 2 - carboxamide has potential applications in scientific research primarily in medicinal chemistry and pharmacology. Its unique structure suggests it may serve as a lead compound for developing new anti-inflammatory agents or anticancer drugs. Furthermore, studies exploring its biological activity could lead to novel therapeutic strategies against diseases where inflammation plays a crucial role .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4